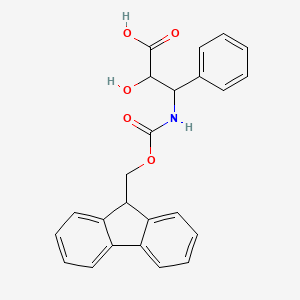

(2R,3S)-Fmoc-3-phenylisoserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3S)-Fmoc-3-phenylisoserine is a chiral amino acid derivative that has gained attention in the field of organic chemistry due to its unique stereochemistry and potential applications in various scientific domains. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Fmoc-3-phenylisoserine typically involves the enantioselective preparation of its methyl ester acetate salt. One common method involves the resolution of racemic threo-phenylisoserine amide, followed by its conversion into the desired compound. The process includes several steps such as esterification, hydrolysis, and purification to achieve high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to isolate and purify the compound. The use of automated synthesis equipment and advanced purification methods can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Fmoc-3-phenylisoserine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure optimal reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-Fmoc-3-phenylisoserine is used as a building block for the synthesis of complex molecules, including peptides and other bioactive compounds. Its unique stereochemistry makes it valuable for studying chiral interactions and developing enantioselective catalysts .

Biology

In biological research, the compound is utilized to investigate protein-ligand interactions and enzyme mechanisms. Its incorporation into peptides allows for the study of protein folding, stability, and function .

Medicine

It can be used to design and synthesize novel therapeutic agents with improved efficacy and selectivity .

Industry

In the industrial sector, the compound is employed in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its use in large-scale synthesis and manufacturing processes highlights its importance in various industrial applications .

Mechanism of Action

The mechanism of action of (2R,3S)-Fmoc-3-phenylisoserine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. By modulating enzyme activity or receptor signaling pathways, this compound can exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S)-Fmoc-3-phenylisoserine include other chiral amino acid derivatives, such as (2R,3S)-3-isopropylmalic acid and (2R,3S)-isocitric acid .

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the Fmoc protecting group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and various scientific research applications .

Biological Activity

(2R,3S)-Fmoc-3-phenylisoserine is a chiral amino acid derivative that plays a significant role in biochemical research and drug development. Its unique stereochemistry and functional groups make it a valuable compound for studying protein interactions, enzyme mechanisms, and the synthesis of therapeutic agents.

Chemical Structure and Properties

The compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances its stability during peptide synthesis. The presence of the phenyl group contributes to its hydrophobic interactions, making it an essential component in the design of bioactive peptides.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The stereochemistry of this compound significantly influences its binding affinity and specificity. By modulating enzyme activity or receptor signaling pathways, it exerts various biological effects, including:

- Protein Folding and Stability : The incorporation of this compound into peptides allows researchers to study protein folding dynamics and stability under different conditions.

- Enzyme Mechanisms : It serves as a tool for investigating enzyme mechanisms by providing insights into substrate specificity and catalytic efficiency .

1. Protein-Ligand Interactions

The compound is utilized to explore protein-ligand interactions, which are crucial for understanding biochemical pathways and drug design. Its ability to mimic natural amino acids while providing unique reactivity makes it an attractive candidate for synthesizing peptide libraries.

2. Therapeutic Agent Development

This compound is also involved in the design of novel therapeutic agents. For instance, it has been studied in the context of anticancer therapies, where modifications to its structure can enhance the efficacy of drugs like paclitaxel through hybridization strategies .

Comparative Analysis with Similar Compounds

| Compound | Stereochemistry | Applications |

|---|---|---|

| This compound | Chiral | Peptide synthesis, drug development |

| (2R,3S)-3-isopropylmalic acid | Chiral | Enzyme studies |

| (2R,3S)-isocitric acid | Chiral | Metabolic pathway investigations |

The unique properties of this compound distinguish it from other chiral amino acids due to its specific reactivity profile resulting from the Fmoc group .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound can enhance the anticancer properties of existing drugs. A study involving the synthesis of bile acid-paclitaxel hybrids showed that modifications at the phenylisoserine moiety significantly improved cytotoxicity against cancer cell lines compared to standard paclitaxel treatments .

Case Study 2: Peptide Stability

In a study examining peptide stability and folding dynamics, incorporating this compound into various peptide sequences resulted in increased resistance to proteolytic degradation while maintaining structural integrity . This highlights its potential utility in developing stable therapeutic peptides.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYRELXVQPLAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.